molecular formula C11H14ClN B580618 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1267273-47-1

5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B580618
M. Wt: 195.69
InChI Key: IKYVCXNUDIRVOS-UHFFFAOYSA-N
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Description

5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-Tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ and its derivatives have garnered significant attention due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives, including 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, has been a subject of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is based on the THIQ scaffold. THIQs with a stereogenic center at position C(1) are key fragments of a diverse range of alkaloids and bioactive molecules .


Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives often involve the functionalization of the C(1) position . These reactions can involve the isomerization of an iminium intermediate .

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Aghekyan et al. (2017) involved the synthesis of derivatives of tetrahydroisoquinoline, showing moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).

  • Analgesic and Anti-Inflammatory Effects : Rakhmanova et al. (2022) found that certain derivatives of tetrahydroisoquinoline exhibited pronounced analgesic and anti-inflammatory effects, outperforming diclofenac sodium (Rakhmanova et al., 2022).

  • Potential PET Ligands for Imaging Brain Diseases : Gao et al. (2006) designed and synthesized carbon-11 and fluorine-18 labeled tetrahydroisoquinoline derivatives as potential positron emission tomography (PET) ligands for imaging brain diseases (Gao et al., 2006).

  • Local Anesthetic Activity and Toxicity Evaluation : A study by Azamatov et al. (2023) focused on reducing the toxicity of tetrahydroisoquinoline alkaloids and enhancing their therapeutic margin. They synthesized various derivatives, evaluating their local anesthetic activity and acute toxicity (Azamatov et al., 2023).

  • Anticoagulant Activity : Glushkov et al. (2006) reported the synthesis of 1-aryl derivatives of tetrahydroisoquinolines and tested their anticoagulant activities (Glushkov et al., 2006).

  • Dopamine D-1 Antagonist Activity : Riggs et al. (1987) synthesized isomeric tetrahydroisoquinolines and evaluated them for dopamine D-1 antagonist activity (Riggs et al., 1987).

Future Directions

The future directions in the research of THIQ derivatives, including 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, may involve the development of new synthetic methods and the exploration of their biological activities .

properties

IUPAC Name

5-chloro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYVCXNUDIRVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745100
Record name 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

1267273-47-1
Record name 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
RA Bunce, NR Cain, JG Cooper - Organic Preparations and …, 2012 - Taylor & Francis
An ongoing synthetic project required access to substituted 4, 4-dimethyl-1, 2, 3, 4-tetrahydroisoquinolines as the core ring structure for a potential drug analog. We recently reported an …
Number of citations: 7 www.tandfonline.com

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